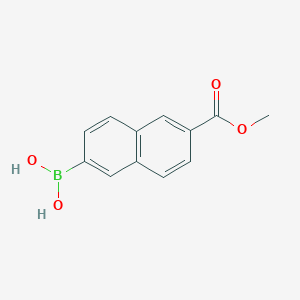

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid

Description

Properties

IUPAC Name |

(6-methoxycarbonylnaphthalen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO4/c1-17-12(14)10-3-2-9-7-11(13(15)16)5-4-8(9)6-10/h2-7,15-16H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFUXVYRRYGOFPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid chemical properties

An In-depth Technical Guide: (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid

Introduction: A Bifunctional Scaffold for Advanced Synthesis

This compound (CAS No. 1809899-19-1) is a sophisticated bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a rigid naphthalene core, is strategically functionalized at opposing ends. The boronic acid group at the C-2 position serves as a versatile handle for carbon-carbon bond formation, primarily through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2][3] Concurrently, the methoxycarbonyl group at the C-6 position offers a site for subsequent chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation, enabling the construction of more complex molecular architectures.

This guide provides a comprehensive technical overview of this reagent, focusing on its core chemical properties, a validated synthetic pathway, key reactivity patterns with mechanistic insights, and its strategic applications in the development of novel therapeutics and functional materials.

Physicochemical and Spectroscopic Profile

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its effective use in synthesis.

Core Chemical Properties

The essential physicochemical data for this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1809899-19-1 | [1] |

| Molecular Formula | C₁₂H₁₁BO₄ | [1] |

| Molecular Weight | 230.02 g/mol | [1] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds |

| IUPAC Name | This compound | N/A |

Spectroscopic Signature

While specific experimental spectra are proprietary to manufacturers, the expected spectroscopic characteristics can be reliably predicted based on the molecule's structure. These predictions are crucial for reaction monitoring and product confirmation.

| Spectroscopy | Expected Signals and Rationale |

| ¹H NMR | Aromatic Protons (δ 7.5-8.5 ppm): Six distinct signals corresponding to the naphthalene ring protons, exhibiting complex coupling patterns (doublets, singlets, etc.) characteristic of a 2,6-disubstituted naphthalene. Methoxy Protons (δ ~3.9 ppm): A sharp singlet integrating to 3H, characteristic of the -OCH₃ group of the ester. Boronic Acid Protons (δ 5.0-8.0 ppm): A broad, exchangeable singlet integrating to 2H for the B(OH)₂ group. Its chemical shift and visibility can be highly dependent on solvent and water content. |

| ¹³C NMR | Carbonyl Carbon (δ ~167 ppm): A signal in the typical downfield region for an ester carbonyl. Aromatic Carbons (δ 120-140 ppm): Multiple signals for the ten naphthalene carbons. The carbon atom directly bonded to the boron (C-B) will appear as a broad signal due to quadrupolar relaxation of the boron nucleus. Methoxy Carbon (δ ~52 ppm): A signal for the -OCH₃ carbon. |

| FT-IR (cm⁻¹) | O-H Stretch (~3300 cm⁻¹, broad): Characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid. C-H Stretch (Aromatic, ~3050 cm⁻¹): Sharp peaks just above 3000 cm⁻¹. C=O Stretch (~1720 cm⁻¹): A strong, sharp absorption from the ester carbonyl group. This is a key peak for monitoring reactions involving the ester.[4] C=C Stretch (Aromatic, 1500-1600 cm⁻¹): Multiple bands from the naphthalene ring. B-O Stretch (~1350 cm⁻¹): A strong band associated with the boron-oxygen bond. |

| Mass Spec. (EI-MS) | Molecular Ion (M⁺): A peak at m/z = 230, corresponding to the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₁₂H₁₁BO₄. Key Fragments: Expect fragmentation patterns corresponding to the loss of •OCH₃, •COOCH₃, and B(OH)₂ moieties. |

Stability and Storage

Boronic acids, while generally stable, can undergo dehydration to form boroxine anhydrides, especially upon heating or prolonged storage.[5] It is recommended to store this compound under an inert atmosphere at room temperature to minimize degradation.[1]

Synthesis and Purification

The synthesis of aryl boronic acids is a well-established field.[6] The following protocol outlines a reliable method for the preparation of the title compound, beginning from a commercially available precursor.

Retrosynthetic Analysis

The most logical synthetic disconnection is at the carbon-boron bond. This retrosynthetic approach identifies methyl 6-bromonaphthalene-2-carboxylate as the ideal starting material, which can be converted to the target boronic acid via a lithium-halogen exchange followed by electrophilic trapping.

Caption: Retrosynthesis of the target boronic acid.

Recommended Synthetic Protocol

This protocol employs an organolithium intermediate. Causality: The choice of n-butyllithium at cryogenic temperatures (-78 °C) is critical to ensure rapid lithium-halogen exchange while preventing side reactions, such as attack on the ester functionality. Triisopropyl borate is used as the borylating agent due to its steric bulk, which minimizes the formation of over-borylated byproducts.

Materials:

-

Methyl 6-bromonaphthalene-2-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add methyl 6-bromonaphthalene-2-carboxylate (1.0 eq) and anhydrous THF.

-

Lithiated Intermediate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The addition should be slow to control any exotherm.

-

Quenching and Hydrolysis: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm slowly to 0 °C. Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2). This step hydrolyzes the intermediate boronate ester to the desired boronic acid.

-

Workup: Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with water and brine.

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel. The purity of the final product should be confirmed using the spectroscopic methods outlined in Section 2.2.

Chemical Reactivity and Mechanistic Insights

The utility of this compound stems from its participation in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki-Miyaura Cross-Coupling Reaction

This palladium-catalyzed reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, valued for its mild conditions and high functional group tolerance.[3]

The reaction proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple. Trustworthiness: Understanding this mechanism is key to troubleshooting and optimizing reaction conditions. For instance, the transmetalation step is often rate-limiting and requires activation of the boronic acid by a base.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol provides a robust starting point for coupling the title compound with various aryl or heteroaryl halides.

Materials:

-

This compound (1.2 eq)

-

Aryl bromide (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

-

2 M aqueous sodium carbonate (Na₂CO₃) solution (3.0 eq)

-

1,4-Dioxane

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine the aryl bromide, this compound, and Pd(PPh₃)₄.

-

Solvent and Base Addition: Add 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.

-

Execution: Degas the mixture by bubbling argon through it for 15 minutes. Seal the vessel and heat the reaction to 90 °C with vigorous stirring for 12-18 hours. Causality: Heating is required to facilitate the oxidative addition and reductive elimination steps. The biphasic solvent system ensures all reagents are sufficiently soluble.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the limiting aryl bromide.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify the resulting crude material via flash column chromatography to isolate the desired biaryl product.

Applications in Research and Development

Role as a Scaffold in Medicinal Chemistry

The naphthalene core is considered a "privileged structure" in drug discovery, appearing in numerous bioactive molecules. This building block allows for the systematic exploration of chemical space around this core. The boronic acid itself is a functional group of interest, as demonstrated by the success of drugs like the proteasome inhibitor Bortezomib.[7] While the boronic acid in this reagent is primarily used for coupling, its inherent ability to interact with diols or act as a transition-state analogue inhibitor can be explored in targeted library design.[7][8] The ester provides a convenient point for attaching linkers or other pharmacophores.

Utility in Materials Science

The extended π-system of the naphthalene ring makes it an attractive component for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and molecular sensors.[8] Suzuki coupling with this reagent allows for the straightforward synthesis of conjugated oligomers and polymers. The electronic properties of the resulting materials can be fine-tuned by the choice of coupling partner and subsequent modification of the ester group, influencing photophysical characteristics like emission wavelength and quantum yield.

Safety and Handling

Based on data for similar aryl boronic acids, this compound should be handled with appropriate personal protective equipment (PPE). It is expected to be a skin and eye irritant and may cause respiratory irritation.[9][10] Standard laboratory safety practices should be followed, including use in a well-ventilated fume hood.

References

-

PubChem. (n.d.). 6-Methoxy-2-naphthaleneboronic acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

PubChem. (n.d.). (Naphthalen-2-yl)boronic acid. National Center for Biotechnology Information. Retrieved January 3, 2026, from [Link]

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. MDPI. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 3, 2026, from [Link]

-

Thomas, A. A., et al. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. ACS Catalysis, 9(7), 6456-6465. Available at: [Link]

-

Wothers, P., & Sankey, S. (2014). Molecular recognition with boronic acids—applications in chemical biology. Journal of the Royal Society Interface, 11(96), 20140187. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Allylboronic acid or boronate synthesis. Retrieved January 3, 2026, from [Link]

-

Macmillan Group, Princeton University. (2005). B-Alkyl Suzuki Couplings. Retrieved January 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved January 3, 2026, from [Link]

-

McMahon, R. J. (n.d.). Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. Retrieved January 3, 2026, from [Link]

-

Silva, A. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(19), 4323. Available at: [Link]

-

University of Regensburg. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved January 3, 2026, from [Link]

Sources

- 1. 1809899-19-1|this compound|BLD Pharm [bldpharm.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki Coupling [organic-chemistry.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 6-METHOXY-2-NAPHTHALENEBORONIC ACID | 156641-98-4 [chemicalbook.com]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Hydroxy-2-naphthaleneboronic Acid | RUO | Boronic Acid [benchchem.com]

- 9. 6-Methoxy-2-naphthaleneboronic acid | C11H11BO3 | CID 4641692 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (Naphthalen-2-yl)boronic acid | C10H9BO2 | CID 2734375 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid

Introduction

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Its structure, featuring a naphthalene core with both a boronic acid and a methoxycarbonyl group, allows for versatile functionalization. This guide provides a comprehensive overview of a primary synthesis route, delving into the underlying chemical principles and offering practical, field-tested insights for researchers, scientists, and professionals in drug development.

The strategic importance of this compound often lies in its utility in Suzuki-Miyaura cross-coupling reactions.[1][2][3][4][5] The boronic acid moiety serves as a versatile handle for the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The methoxycarbonyl group, on the other hand, can be a precursor to other functional groups or a key interaction point in a final target molecule.

This document will focus on a common and reliable two-step synthesis strategy starting from 6-bromo-2-naphthoic acid. This approach involves an initial esterification to produce methyl 6-bromo-2-naphthoate, followed by a palladium-catalyzed borylation to yield the desired boronic acid.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the esterification of 6-bromo-2-naphthoic acid to protect the carboxylic acid and prevent unwanted side reactions in the subsequent borylation step. The second step is a Miyaura borylation, a powerful palladium-catalyzed cross-coupling reaction that converts the aryl bromide to the corresponding boronic acid derivative.

Caption: A two-step synthesis route to this compound.

Part 1: Esterification of 6-Bromo-2-naphthoic Acid

The initial step in this synthetic sequence is the conversion of 6-bromo-2-naphthoic acid to its methyl ester, methyl 6-bromo-2-naphthoate. This is a crucial transformation for two primary reasons:

-

Protection of the Carboxylic Acid: The acidic proton of the carboxylic acid can interfere with the subsequent palladium-catalyzed borylation reaction. By converting it to a methyl ester, this reactivity is masked.

-

Solubility and Purification: The methyl ester is generally more soluble in organic solvents and easier to purify by crystallization or chromatography compared to the corresponding carboxylic acid.

A common and effective method for this esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid.[6][7]

Experimental Protocol: Synthesis of Methyl 6-bromo-2-naphthoate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 6-bromo-2-naphthoic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirred suspension. The addition is exothermic, and the mixture may warm up.

-

Reflux: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: After cooling to room temperature, the excess methanol is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate.

-

Neutralization and Extraction: The organic solution is washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude methyl 6-bromo-2-naphthoate.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white crystalline solid.[6]

| Parameter | Value |

| Starting Material | 6-Bromo-2-naphthoic acid |

| Reagents | Methanol, Sulfuric acid |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Typical Yield | >95% |

| CAS Number | 33626-98-1[6][7][8] |

| Molecular Formula | C12H9BrO2[6][7][8] |

| Molecular Weight | 265.10 g/mol [6][8] |

| Melting Point | 123-126 °C[6] |

Part 2: Miyaura Borylation of Methyl 6-bromo-2-naphthoate

With the methyl 6-bromo-2-naphthoate in hand, the next step is the crucial conversion of the aryl bromide to a boronic acid derivative. The Miyaura borylation is a highly efficient and widely used palladium-catalyzed cross-coupling reaction for this purpose.[9][10][11] This reaction involves the coupling of an aryl halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base.

The choice of palladium catalyst and ligand is critical for the success of this reaction. A common and effective catalytic system is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). The dppf ligand provides the necessary steric and electronic properties to facilitate the catalytic cycle.

Experimental Protocol: Synthesis of this compound pinacol ester

-

Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine methyl 6-bromo-2-naphthoate (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), and a base such as potassium acetate (KOAc) (2.0-3.0 eq).

-

Solvent and Catalyst Addition: Add a dry, degassed aprotic solvent such as dioxane or toluene. To this mixture, add the palladium catalyst, for instance, PdCl₂(dppf) (2-5 mol%).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Extraction: The filtrate is concentrated, and the residue is dissolved in an organic solvent like ethyl acetate. The organic layer is washed with water and brine.

-

Drying and Purification: The organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, the pinacol ester of the desired boronic acid, can be purified by column chromatography on silica gel.

It is important to note that the direct product of the Miyaura borylation using bis(pinacolato)diboron is the boronic acid pinacol ester. This ester is often more stable and easier to handle than the free boronic acid. In many subsequent applications, such as Suzuki-Miyaura cross-coupling, the pinacol ester can be used directly. If the free boronic acid is required, the pinacol ester can be hydrolyzed.

Caption: Simplified catalytic cycle of the Miyaura borylation reaction.

| Parameter | Value |

| Starting Material | Methyl 6-bromo-2-naphthoate |

| Reagents | Bis(pinacolato)diboron, Potassium acetate |

| Catalyst | Pd(dppf)Cl₂ |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 80-100 °C |

| CAS Number (Target) | 1809899-19-1[12][13] |

Hydrolysis of the Pinacol Ester (Optional)

If the free boronic acid is the desired final product, the pinacol ester can be hydrolyzed.

-

Hydrolysis Conditions: Dissolve the purified pinacol ester in a mixture of a suitable organic solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1M HCl).

-

Stirring: Stir the mixture at room temperature for several hours until the hydrolysis is complete, as monitored by TLC.

-

Isolation: The free boronic acid can then be isolated by extraction with an organic solvent and subsequent removal of the solvent.

Safety and Handling Considerations

-

6-Bromo-2-naphthoic acid and its derivatives: These are aromatic bromine compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Sulfuric acid: This is a strong corrosive acid. Handle with extreme care in a fume hood and wear appropriate PPE.

-

Palladium catalysts: These are heavy metal compounds and can be toxic. Avoid inhalation of dust and skin contact.

-

Bis(pinacolato)diboron: This reagent is moisture-sensitive. Handle under an inert atmosphere.

-

Solvents: Use flammable organic solvents in a well-ventilated fume hood and away from ignition sources.

Conclusion

The synthesis of this compound via a two-step sequence of esterification followed by Miyaura borylation is a robust and reliable method. This guide has provided a detailed protocol and the underlying chemical principles for each step. By understanding the rationale behind the experimental choices and adhering to proper laboratory techniques, researchers can successfully synthesize this valuable building block for a wide range of applications in medicinal chemistry and materials science.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, March 6). Methyl 6-bromo-2-naphthoate: Comprehensive Overview and Applications. Retrieved from [Link]

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium-Catalyzed Borylation of Aryl Halides or Triflates with Dialkoxyborane: A Novel and Facile Synthetic Route to Arylboronates. The Journal of Organic Chemistry, 60(23), 7508–7510.

- Zou, G., & Reddy, J. (2015). Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. RSC Advances, 5(1), 433-436.

- Kubota, K., & Ito, H. (2015). Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry, 11, 2689–2694.

- Molander, G. A., & Trice, S. L. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Organic Letters, 14(18), 4814–4817.

- Billingsley, K. L., & Buchwald, S. L. (2008). An Improved System for the Palladium-Catalyzed Borylation of Aryl Halides with Pinacol Borane. Journal of Organic Chemistry, 73(14), 5589–5591.

- Kim, H., & Lee, S. (2020). Transition-Metal-Free Borylation of Aryl Bromide Using a Simple Diboron Source. The Journal of Organic Chemistry, 85(16), 10833–10840.

-

ResearchGate. (n.d.). Continuous flow set-up for conversion of aryl bromides to boronic acids. Retrieved from [Link]

- Google Patents. (n.d.). JP4028612B2 - Method for producing 6-bromo-2-naphthalenecarboxylic acid methyl ester.

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

- Li, Z., et al. (2014). Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides. Organic Letters, 16(15), 4066–4069.

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

- Yamamoto, T., et al. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. The Journal of Organic Chemistry, 86(17), 11849–11856.

-

Organic Syntheses. (n.d.). 6-bromo-2-naphthol. Retrieved from [Link]

- Bellina, F., & Rossi, R. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(7), 8489–8527.

- Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging Boronic Esters for Efficient Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 6-METHOXY-2-NAPHTHOL. Retrieved from [Link]

-

PubChem. (n.d.). 6-Methoxy-2-naphthaleneboronic acid. Retrieved from [Link]

Sources

- 1. Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. Methyl 6-bromo-2-naphthoate synthesis - chemicalbook [chemicalbook.com]

- 8. Page loading... [guidechem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. 1809899-19-1|this compound|BLD Pharm [bldpharm.com]

- 13. This compound | 1809899-19-1 [sigmaaldrich.com]

In-Depth Technical Guide to the Spectroscopic Data of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Elucidation of a Key Building Block

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid, a key building block in medicinal chemistry and materials science, demands a comprehensive understanding of its structural and electronic properties for its effective application. This technical guide, prepared for the discerning researcher, offers a detailed exploration of the spectroscopic data integral to the characterization of this versatile compound. Moving beyond a mere presentation of data, this document delves into the causality behind the observed spectral features, providing a robust framework for its identification, purity assessment, and the prediction of its reactivity. As a self-validating system of analysis, the protocols and interpretations herein are grounded in established scientific principles and supported by authoritative references, ensuring the highest degree of scientific integrity.

Molecular Structure and Key Spectroscopic Features

This compound, with the chemical formula C₁₂H₁₁BO₄, possesses a naphthalene core functionalized with a methoxycarbonyl group and a boronic acid moiety. This unique arrangement of electron-withdrawing and donating groups dictates its characteristic spectroscopic fingerprint.

Molecular Structure of this compound

Caption: 2D structure of this compound.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for this compound. Detailed analysis and interpretation are provided in the subsequent sections.

| Spectroscopic Technique | Key Data Points |

| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm, a singlet for the methoxy group around 3.9 ppm, and a broad singlet for the boronic acid protons. |

| ¹³C NMR | Aromatic carbons between 120-140 ppm, a carbonyl carbon signal around 167 ppm, and a methoxy carbon peak near 52 ppm. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the chemical formula C₁₂H₁₁BO₄. |

| Infrared (IR) Spectroscopy | Characteristic bands for O-H (boronic acid), C=O (ester), C-O, and aromatic C-H and C=C stretching vibrations. |

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

3.1. Experimental Protocol

A standard protocol for acquiring the ¹H NMR spectrum of an arylboronic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical, as boronic acids can undergo dehydration to form boroxines, leading to complex and poorly resolved spectra. DMSO-d₆ is often preferred as it can disrupt the hydrogen bonding networks that favor boroxine formation.

-

Internal Standard: Add a small amount of a suitable internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrument Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

3.2. Spectrum Interpretation

The ¹H NMR spectrum of this compound is expected to exhibit the following key signals:

-

Aromatic Protons (7.0 - 8.5 ppm): The naphthalene ring system will give rise to a series of multiplets in this region. The specific chemical shifts and coupling patterns are influenced by the positions of the methoxycarbonyl and boronic acid substituents. Protons ortho to the electron-withdrawing methoxycarbonyl group will be deshielded and appear at a higher chemical shift.

-

Methoxy Protons (~3.9 ppm): A sharp singlet corresponding to the three protons of the methoxy group (-OCH₃) is anticipated in this region.

-

Boronic Acid Protons (variable, broad singlet): The two protons of the -B(OH)₂ group typically appear as a broad singlet. The chemical shift of this signal is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

¹H NMR Data Interpretation Workflow

Caption: Workflow for interpreting the ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

4.1. Experimental Protocol

The ¹³C NMR spectrum is typically acquired under the following conditions:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is generally required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Instrument Parameters: A proton-decoupled pulse sequence is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A wider spectral width and a longer relaxation delay (e.g., 2-5 seconds) are necessary compared to ¹H NMR.

4.2. Spectrum Interpretation

Key resonances in the ¹³C NMR spectrum include:

-

Carbonyl Carbon (~167 ppm): The carbon of the methoxycarbonyl group (C=O) will appear as a distinct peak in the downfield region of the spectrum.

-

Aromatic Carbons (120 - 140 ppm): The ten carbons of the naphthalene ring will resonate in this range. The carbon attached to the boronic acid group may be broadened due to quadrupolar relaxation of the boron nucleus.

-

Methoxy Carbon (~52 ppm): The carbon of the methoxy group (-OCH₃) will be observed as a sharp signal in the upfield region.

Mass Spectrometry (MS)

5.1. Experimental Protocol

Electrospray ionization (ESI) is a common and effective technique for the mass analysis of boronic acids.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to promote ionization.

-

Analysis: The solution is infused into the ESI source of the mass spectrometer. Both positive and negative ion modes should be examined to determine the optimal ionization conditions. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination and confirmation of the elemental composition.

5.2. Data Interpretation

The mass spectrum will provide crucial information about the molecular weight and elemental composition of the compound.

-

Molecular Ion: The primary peak of interest will be the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode). For this compound (C₁₂H₁₁BO₄), the expected exact mass of the neutral molecule is approximately 230.07 g/mol .

-

Fragmentation Pattern: While boronic acids can sometimes undergo dehydration in the mass spectrometer, the fragmentation pattern can still provide valuable structural information. Common fragmentation pathways may involve the loss of water, the methoxy group, or the entire methoxycarbonyl group.

Mass Spectrometry Fragmentation Pathway

Caption: A simplified potential fragmentation pathway.

Infrared (IR) Spectroscopy

6.1. Experimental Protocol

The IR spectrum can be obtained using various techniques, with Attenuated Total Reflectance (ATR) being a common and convenient method for solid samples.

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The spectrum is recorded over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

6.2. Spectrum Interpretation

The IR spectrum provides information about the functional groups present in the molecule. Key absorption bands for this compound are expected at:

-

O-H Stretch (broad, ~3300 cm⁻¹): A broad absorption band characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid moiety.

-

C-H Stretch (aromatic, ~3050 cm⁻¹): Absorption due to the C-H stretching vibrations of the naphthalene ring.

-

C=O Stretch (ester, ~1720 cm⁻¹): A strong, sharp absorption band corresponding to the carbonyl group of the methoxycarbonyl substituent.

-

C=C Stretch (aromatic, ~1600-1450 cm⁻¹): A series of bands due to the carbon-carbon stretching vibrations within the aromatic ring.

-

B-O Stretch (~1350 cm⁻¹): A strong absorption associated with the boron-oxygen bond.

-

C-O Stretch (ester, ~1250 cm⁻¹): An absorption band for the C-O single bond of the ester group.

Conclusion: A Comprehensive Spectroscopic Profile

The collective analysis of ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. This in-depth guide serves as a valuable resource for researchers, enabling confident identification, quality control, and a deeper understanding of the chemical properties of this important synthetic intermediate. The provided protocols and interpretative frameworks are designed to be both instructive for the novice and a reliable reference for the experienced scientist, fostering a culture of scientific rigor and reproducibility.

References

At the time of generation, direct experimental spectra for this compound were not available in the public domain. The interpretations and expected data are based on established principles of spectroscopic analysis and data from closely related compounds.

An In-Depth Technical Guide to the Solubility and Stability of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid is an important organoboron compound, widely utilized as a synthetic intermediate in medicinal chemistry and materials science. Its bifunctional nature, featuring a naphthalene core appended with both a methoxycarbonyl ester and a boronic acid moiety, makes it a valuable building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. These reactions are instrumental in constructing complex molecular architectures, particularly biaryl and heteroaryl structures prevalent in many active pharmaceutical ingredients (APIs).

A thorough understanding of the solubility and stability of this reagent is not merely academic; it is a critical prerequisite for developing robust, reproducible, and scalable synthetic processes. In drug development, inconsistent solubility can lead to variable reaction kinetics and yields, while unforeseen instability can result in impurity generation, compromising the quality and safety of the final API. This guide provides a detailed examination of the physicochemical properties of this compound, offering field-proven insights into its handling, dissolution, and degradation pathways.

Part 1: Solubility Profile

The solubility of an arylboronic acid is a complex function of its molecular structure, governed by the interplay between the hydrophobic aryl scaffold and the polar boronic acid group. For this compound, the large, hydrophobic naphthalene system dominates, suggesting inherently low aqueous solubility.[1] However, the presence of the polar methoxycarbonyl and boronic acid groups allows for interactions with a range of organic solvents.

Predicted Solubility in Common Organic Solvents

While specific quantitative solubility data for this compound is not extensively published, we can predict its behavior based on the general principles of boronic acid solubility and its structural features.[2] Arylboronic acids generally show good solubility in polar aprotic and protic organic solvents.

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Ethers | Tetrahydrofuran (THF), Dioxane | High | The ether oxygen can act as a hydrogen bond acceptor for the boronic acid -OH groups, while the overall solvent polarity is suitable for the naphthalene core. |

| Ketones | Acetone | High | Acetone is a polar aprotic solvent capable of dissolving both the polar and nonpolar segments of the molecule.[2] |

| Alcohols | Methanol, Ethanol | Medium to High | These protic solvents can engage in hydrogen bonding. However, they can also react with the boronic acid to form boronate esters, which may influence perceived solubility and long-term stability. |

| Chlorinated | Dichloromethane (DCM) | Low to Medium | The moderate polarity can solvate the molecule to some extent, but solubility may be limited. |

| Aprotic Polar | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These highly polar solvents are excellent at dissolving a wide range of organic compounds, including those with poor solubility elsewhere. |

| Hydrocarbons | Hexanes, Toluene | Very Low | These nonpolar solvents are unable to effectively solvate the polar boronic acid and ester functional groups. |

| Aqueous | Water | Very Low | The large hydrophobic naphthalene core significantly limits solubility in water, a common characteristic for many arylboronic acids.[1][2] |

Experimental Protocol: Determination of Thermodynamic Solubility

To move from prediction to precise data, a robust experimental protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Objective: To accurately quantify the solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound, high purity

-

Selected analytical grade solvent (e.g., Tetrahydrofuran)

-

Scintillation vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Methodology:

-

Preparation: Add an excess amount of the solid boronic acid to a vial, ensuring a saturated system.

-

Solvent Addition: Accurately add a known volume of the chosen solvent to the vial.

-

Equilibration: Seal the vial and place it in a temperature-controlled orbital shaker (e.g., 25 °C). Agitate the slurry for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Extraction: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove all undissolved solids.

-

Dilution: Accurately dilute the filtered, saturated solution with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from known concentrations of the boronic acid.

-

Calculation: The solubility (e.g., in mg/mL) is calculated by multiplying the measured concentration by the dilution factor.

Part 2: Stability Profile

The stability of arylboronic acids is a critical concern, as degradation can lead to the formation of impurities that may be difficult to remove and can interfere with subsequent reactions. Several degradation pathways are common to this class of compounds.

Key Degradation Pathways

-

Dehydration to Boroxines: In the solid state or in aprotic solvents, boronic acids can undergo reversible intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines.[3] The presence of varying amounts of boroxine in a commercial reagent can lead to inconsistencies in stoichiometry and reaction performance. The hydrolysis of boroxines back to the monomeric boronic acid is typically rapid in the presence of water.[3]

-

Protodeboronation: This pathway involves the cleavage of the carbon-boron bond, replacing the boronic acid functional group with a hydrogen atom. Protodeboronation is highly dependent on pH and is often accelerated in both acidic and basic aqueous conditions.[4][5] For electron-deficient arenes, this degradation can proceed rapidly.[4]

-

Oxidation: The carbon-boron bond is susceptible to oxidation, which typically yields the corresponding phenol (in this case, a hydroxynaphthalene derivative). This can be initiated by strong oxidizing agents (like hydrogen peroxide) or, more slowly, by atmospheric oxygen, a process that can be accelerated by heat and light.[6]

Storage and Handling Recommendations

Based on the inherent instability pathways, proper storage is crucial for maintaining the integrity of this compound.

-

Solid State: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.[7] Refrigeration is recommended to minimize thermal degradation.[8]

-

In Solution: Solutions should be prepared fresh whenever possible. For short-term storage, use a dry, aprotic solvent and keep under an inert atmosphere. Avoid aqueous solutions, especially at non-neutral pH, for prolonged periods. Protect solutions from light.[1][6]

Experimental Protocol: Forced Degradation Study

A forced degradation (or stress testing) study is essential to identify potential degradants and establish a stability-indicating analytical method, a requirement in pharmaceutical development.[9][10]

Objective: To investigate the degradation of this compound under various stress conditions (hydrolytic, oxidative, thermal, photolytic).

Sources

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. 1809899-19-1|this compound|BLD Pharm [bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 10. globalresearchonline.net [globalresearchonline.net]

An In-depth Technical Guide to the Synthesis of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid from Methyl 6-bromo-2-naphthoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of (6-(methoxycarbonyl)naphthalen-2-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the readily available methyl 6-bromo-2-naphthoate and proceeds through a two-step sequence involving a Miyaura borylation to form the intermediate pinacol boronate ester, followed by hydrolysis to yield the target boronic acid. This guide emphasizes the mechanistic rationale behind the experimental choices, offers detailed, step-by-step protocols, and provides insights into the purification and characterization of the synthesized compounds, ensuring scientific integrity and reproducibility.

Introduction: Strategic Importance of this compound

Naphthalene-containing scaffolds are prevalent in a wide array of biologically active molecules and functional materials. The ability to introduce a boronic acid moiety onto the naphthalene core at a specific position unlocks a plethora of synthetic possibilities, primarily through the highly versatile Suzuki-Miyaura cross-coupling reaction. This compound, in particular, serves as a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and other targeted therapies. The methoxycarbonyl group provides a handle for further functionalization or can be a critical pharmacophoric element. This guide details a reliable and scalable synthetic route to this important building block, starting from the commercially available methyl 6-bromo-2-naphthoate.

Reaction Pathway Overview

The synthesis is a two-stage process, beginning with the conversion of an aryl bromide to a boronate ester, followed by the hydrolysis of the ester to the desired boronic acid.

Caption: Overall synthetic workflow from the starting material to the final product.

Part I: Miyaura Borylation of Methyl 6-bromo-2-naphthoate

The first critical step is the palladium-catalyzed Miyaura borylation, which transforms the carbon-bromine bond into a carbon-boron bond.[1][2][3] This reaction is highly valued for its mild conditions and broad functional group tolerance, making it ideal for substrates bearing ester functionalities.[3]

Mechanistic Rationale and Key Reagent Selection

The catalytic cycle of the Miyaura borylation is a well-established process involving a Pd(0)/Pd(II) cycle.

Caption: Catalytic cycle of the Miyaura borylation reaction.

-

Catalyst System: A palladium catalyst is central to the reaction. A common and effective choice is a combination of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a phosphine ligand. For electron-deficient aryl bromides like our substrate, bulky and electron-rich phosphine ligands such as SPhos or XPhos are often employed to promote the oxidative addition and reductive elimination steps.

-

Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common reagent for introducing the boronate ester functionality. It is stable, easy to handle, and the resulting pinacol ester is generally robust enough for purification by chromatography.[2]

-

Base: A weak base is crucial to the success of the Miyaura borylation. Potassium acetate (KOAc) is a standard choice as it facilitates the transmetalation step without promoting premature hydrolysis of the ester or competitive Suzuki coupling.[2]

-

Solvent: Anhydrous, polar aprotic solvents such as dioxane, THF, or DMF are typically used to ensure the solubility of the reagents and to facilitate the reaction.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the Miyaura borylation of aryl bromides.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |

| Methyl 6-bromo-2-naphthoate | 265.11 | 1.0 | 265 mg |

| Bis(pinacolato)diboron (B₂pin₂) | 253.94 | 1.2 | 305 mg |

| Pd(dppf)Cl₂ | 816.64 | 0.03 | 24.5 mg |

| Potassium Acetate (KOAc) | 98.14 | 3.0 | 294 mg |

| 1,4-Dioxane (anhydrous) | - | - | 10 mL |

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add methyl 6-bromo-2-naphthoate (265 mg, 1.0 mmol), bis(pinacolato)diboron (305 mg, 1.2 mmol), Pd(dppf)Cl₂ (24.5 mg, 0.03 mmol), and potassium acetate (294 mg, 3.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous 1,4-dioxane (10 mL) via syringe.

-

Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues and inorganic salts.

-

Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

-

Combine the organic filtrates and concentrate under reduced pressure to obtain the crude product.

Purification of the Boronate Ester Intermediate

The crude methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate can often be purified by flash column chromatography on silica gel. A common issue with boronic esters is their partial hydrolysis on silica gel. To mitigate this, the silica gel can be pre-treated with a solution of triethylamine in the eluent and then dried. Alternatively, using boric acid-impregnated silica gel has been shown to be effective in preventing the degradation of pinacol boronic esters during chromatography.[4]

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) is typically effective.

The purified product should be a white to off-white solid.

Part II: Hydrolysis of the Boronate Ester

The final step is the hydrolysis of the pinacol boronate ester to the corresponding boronic acid. This can be achieved under either acidic or basic conditions, followed by an acidic workup. A particularly effective and mild method involves a two-step procedure via a diethanolamine adduct.[5]

Mechanistic Considerations

The hydrolysis of the pinacol ester involves the cleavage of the B-O bonds of the dioxaborolane ring. This is typically facilitated by the presence of water and either an acid or a base catalyst. The formation of a diethanolamine adduct creates a tetracoordinate boron species which is more susceptible to hydrolysis.

Detailed Experimental Protocol

Method A: Direct Acidic Hydrolysis

-

Dissolve the crude or purified methyl 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-naphthoate in a mixture of acetone (15 mL) and 1 M HCl (5 mL).

-

Stir the mixture at room temperature for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Remove the acetone under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude boronic acid.

Method B: Two-Step Hydrolysis via Diethanolamine Adduct [5]

-

Dissolve the pinacol boronate ester (1.0 mmol) in diethyl ether (10 mL).

-

Add diethanolamine (1.1 mmol, 116 mg) to the solution. A white precipitate should form within minutes.

-

Stir for 30 minutes, then filter the precipitate and wash with cold diethyl ether.

-

Suspend the collected solid in a biphasic mixture of diethyl ether (15 mL) and 1 M HCl (10 mL).

-

Stir vigorously for 30-60 minutes until the solid dissolves.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the boronic acid.

Purification of the Final Product

This compound is a solid that can often be purified by recrystallization or trituration.

-

Recrystallization: A mixture of ethyl acetate and hexanes or dichloromethane and hexanes can be effective for recrystallization.[6]

-

Trituration: The crude product can be triturated with a non-polar solvent like hexanes or diethyl ether to remove non-polar impurities.

-

Acid-Base Extraction: As boronic acids are weakly acidic, they can be purified by dissolving the crude product in an aqueous basic solution (e.g., 1 M NaOH), washing with an organic solvent (e.g., diethyl ether) to remove neutral impurities, and then re-acidifying the aqueous layer with 1 M HCl to precipitate the pure boronic acid. The precipitate can then be collected by filtration.

Characterization and Validation

The identity and purity of the final product should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the naphthalene ring protons, the methoxy group of the ester, and a broad singlet for the B(OH)₂ protons. The chemical shifts will be influenced by the solvent.

-

¹³C NMR: The carbon NMR will confirm the presence of the carbonyl carbon of the ester and the carbons of the naphthalene ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

Conclusion

The synthesis of this compound from methyl 6-bromo-2-naphthoate is a robust and reliable process that utilizes the well-established Miyaura borylation reaction followed by hydrolysis. Careful selection of the catalyst, base, and reaction conditions is key to achieving a high yield of the intermediate boronate ester. Subsequent hydrolysis, particularly via the diethanolamine adduct method, provides a clean and efficient route to the final product. The purification techniques outlined in this guide are crucial for obtaining the high-purity material required for applications in drug discovery and materials science. This in-depth guide provides the necessary theoretical background and practical protocols to enable researchers to successfully synthesize this valuable building block.

References

- Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2015). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 44(10), 1393-1395.

-

Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Retrieved from [Link]

- Mancini, R. S., Lee, J. B., & Taylor, M. S. (2016). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry, 14(44), 10474-10481.

- Bahyoune, N., Eddahmi, M., Diamantopoulou, P., Kostas, I. D., & Bouissane, L. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.

- Yuen, A. K., & Hutton, C. A. (2011). A method for the deprotection of alkylpinacolyl boronate esters. The Journal of organic chemistry, 76(9), 3571–3575.

- Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510.

-

Miyaura, N. (s.f.). Miyaura Borylation. Wikipedia. Retrieved from [Link]

-

Organic Chemistry Portal. (s.f.). Miyaura Borylation Reaction. Retrieved from [Link]

Sources

The Strategic Utility of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic Acid in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: A Versatile Building Block for Complex Architectures

In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is paramount. (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid has emerged as a pivotal reagent, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its unique structural motif, featuring a naphthalene core functionalized with both a reactive boronic acid and an electron-withdrawing methoxycarbonyl group, offers chemists a powerful tool for the construction of complex biaryl and polycyclic aromatic systems. These structural units are integral to a wide array of high-value molecules, including pharmaceuticals, advanced materials, and agrochemicals. This guide provides an in-depth exploration of the reactivity of this compound, focusing on its application in the Suzuki-Miyaura coupling reaction, and offers practical insights for its effective utilization in the laboratory.

Core Properties and Structural Significance

This compound is a stable, solid compound that is amenable to standard laboratory handling procedures. The presence of the methoxycarbonyl group at the 6-position of the naphthalene ring significantly influences the electronic properties of the molecule. As an electron-withdrawing group, it modulates the reactivity of the boronic acid moiety, a factor that will be discussed in detail in the subsequent sections. The naphthalene scaffold itself provides a rigid and extended aromatic system, which is a desirable feature in the design of molecules with specific optical, electronic, or biological properties.

Reactivity Profile: The Suzuki-Miyaura Coupling

The cornerstone of the synthetic utility of this compound lies in its participation in the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21] This Nobel Prize-winning reaction has revolutionized the formation of carbon-carbon bonds, offering a highly efficient and functional group tolerant method for the synthesis of biaryls, vinylarenes, and polyenes.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition: The catalytic cycle commences with the oxidative addition of an organic halide (Ar-X) to a low-valent palladium(0) complex. This step, which is often rate-limiting, results in the formation of a palladium(II) species. The reactivity of the halide follows the general trend: I > Br > Cl. The presence of electron-withdrawing groups on the aryl halide can accelerate this step.

-

Transmetalation: In this crucial step, the organic group from the boronic acid (in our case, the 6-(methoxycarbonyl)naphthalen-2-yl moiety) is transferred to the palladium(II) center, displacing the halide. This process is facilitated by the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction outcome.

-

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the desired carbon-carbon bond of the biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The Role of the Methoxycarbonyl Group

The electron-withdrawing nature of the methoxycarbonyl group in this compound has a nuanced effect on its reactivity. While electron-withdrawing groups on the aryl halide partner generally enhance the rate of oxidative addition, their presence on the boronic acid can decrease the nucleophilicity of the organoboron species. This can potentially slow down the transmetalation step. However, this effect can often be overcome by careful selection of the reaction conditions, such as the choice of a highly active catalyst, an appropriate base, and suitable solvent.

Experimental Protocol: A Practical Guide

The following protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This should be considered a starting point, and optimization of the reaction conditions may be necessary for different substrates.

Synthesis of Methyl 6-(4-methoxyphenyl)-2-naphthoate

Figure 2: Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

-

This compound (1.0 equiv)

-

4-Bromoanisole (1.2 equiv)

-

Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Toluene (anhydrous)

-

Water (degassed)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, 4-bromoanisole, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the resulting suspension by bubbling argon through it for 15-20 minutes.

-

Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄.

-

Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, methyl 6-(4-methoxyphenyl)-2-naphthoate.

Data Presentation: Representative Reaction Outcomes

The following table summarizes typical yields for the Suzuki-Miyaura coupling of this compound with various aryl halides, demonstrating the versatility of this reagent.

| Entry | Aryl Halide | Catalyst | Base | Solvent | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 85-95 |

| 2 | 1-Bromo-4-fluorobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 80-90 |

| 3 | 3-Bromopyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 75-85 |

| 4 | Methyl 4-bromobenzoate | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 88-98 |

Yields are approximate and can vary based on specific reaction conditions and scale.

Applications in Drug Discovery and Materials Science

The biaryl scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of approved drugs. The 6-aryl-2-naphthoate core, readily accessible through the Suzuki-Miyaura coupling of this compound, is structurally related to the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. This highlights the potential of this building block in the synthesis of novel therapeutic agents with a range of biological activities.

In the field of materials science, the extended π-system of the naphthalene core, further extended through biaryl coupling, makes these compounds attractive candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The ability to introduce a variety of aryl substituents allows for the fine-tuning of the photophysical and electronic properties of the resulting materials.

Conclusion: A Key Enabler of Molecular Innovation

This compound stands out as a highly valuable and versatile building block in the synthetic chemist's toolbox. Its predictable reactivity in the Suzuki-Miyaura coupling, coupled with the unique electronic and structural features of the functionalized naphthalene core, enables the efficient construction of a diverse range of complex molecules. For researchers and professionals in drug discovery and materials science, a thorough understanding of the reactivity and practical application of this reagent is essential for driving innovation and advancing their respective fields.

References

Sources

- 1. youtube.com [youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. orgsyn.org [orgsyn.org]

- 5. Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naphthalene-2-boronic acid | [frontierspecialtychemicals.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Palladium-catalyzed denitrogenative cross-coupling of aryl halides with arylhydrazines under mild reaction conditions [ouci.dntb.gov.ua]

- 12. Palladium-Catalyzed Methylation of Aryl, Heteroaryl, and Vinyl Boronate Esters [organic-chemistry.org]

- 13. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Suzuki Coupling [organic-chemistry.org]

- 19. gala.gre.ac.uk [gala.gre.ac.uk]

- 20. Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles [organic-chemistry.org]

- 21. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Applications of (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid in Medicinal Chemistry

Introduction: The Convergence of a Privileged Scaffold and a Versatile Synthetic Handle

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is a critical determinant of success. An ideal building block offers both a biologically relevant scaffold and a versatile chemical handle for synthetic elaboration. (6-(Methoxycarbonyl)naphthalen-2-yl)boronic acid, a commercially available yet underexplored reagent, represents a powerful convergence of these two principles. This guide will provide an in-depth analysis of its potential applications, offering a forward-looking perspective for researchers, medicinal chemists, and drug development professionals.

At its core, this molecule integrates two key features of high value in medicinal chemistry:

-

The Naphthalene Scaffold : Naphthalene is a bicyclic aromatic hydrocarbon that serves as the core structure for a multitude of bioactive compounds and approved pharmaceuticals.[1] Its rigid, planar, and lipophilic nature makes it an excellent pharmacophore for engaging with biological targets through van der Waals forces and π-π stacking interactions.[2] The naphthalene moiety is found in drugs with a wide array of therapeutic applications, from the anti-inflammatory agent Naproxen to the antifungal Terbinafine.[1] Its incorporation into drug candidates can enhance metabolic stability and modulate pharmacological activity.[2]

-

The Boronic Acid Functional Group : Boronic acids have become indispensable tools in organic synthesis, largely due to their central role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds with unparalleled efficiency and functional group tolerance, enabling the construction of complex molecular architectures.[3][4] Beyond their synthetic utility, boronic acids themselves have gained prominence as pharmacophores, most notably exemplified by the proteasome inhibitor Bortezomib, which utilizes the boronic acid group to form a reversible covalent bond with its enzyme target.[5][6]

This guide will dissect the unique structural attributes of this compound, propose detailed synthetic workflows for its application, and explore potential therapeutic avenues for the resulting novel chemical entities.

Structural Dissection and Strategic Value

The strategic potential of this compound can be best understood by examining its constituent parts and their interplay.

| Feature | Chemical Structure | Role in Drug Design & Synthesis |

| Naphthalene Core | C₁₀H₇- | Provides a rigid, lipophilic, and aromatic scaffold. Can participate in π-stacking and hydrophobic interactions within protein binding sites. Serves as a bioisostere for other aromatic systems like quinoline or indole. |

| Boronic Acid | -B(OH)₂ | A highly versatile synthetic handle for Suzuki-Miyaura cross-coupling reactions, allowing for the facile introduction of aryl, heteroaryl, or vinyl substituents.[4] |

| Methoxycarbonyl Ester | -COOCH₃ | An electron-withdrawing group that modulates the electronic properties of the naphthalene ring. Can act as a hydrogen bond acceptor. It is a key site for metabolic transformation (hydrolysis to a carboxylic acid) and can be used as a pro-drug moiety to enhance cell permeability. |

The most intriguing feature of this building block is the methoxycarbonyl group . Unlike a simple methoxy substituent, this ester group offers multiple strategic advantages:

-

Metabolic Handle/Pro-drug Strategy : Esterases in the plasma and cytoplasm can hydrolyze the methyl ester to the corresponding carboxylic acid. This allows for a pro-drug approach, where the more lipophilic ester enhances membrane permeability, and the active drug, the more polar carboxylic acid, is released intracellularly.

-

Pharmacophore Transformation : The resulting carboxylic acid is a powerful pharmacophore. It can form strong ionic bonds (salt bridges) with basic residues like lysine or arginine in a target's active site, act as a hydrogen bond donor/acceptor, and chelate metal ions. This transformation can dramatically increase binding affinity and selectivity.

-

Electronic Modulation : As an electron-withdrawing group, the ester modifies the reactivity of the boronic acid and the aromatic nature of the naphthalene core, which can influence both the course of synthetic reactions and the molecule's interaction with biological targets.

Proposed Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Workflow

The primary application of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This enables the synthesis of a diverse library of bi-aryl and heteroaryl-aryl compounds, which are common motifs in many classes of drugs.

Workflow Diagram: General Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of a Hypothetical Kinase Inhibitor Precursor

This protocol outlines the synthesis of a hypothetical precursor by coupling the title boronic acid with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a common core in kinase inhibitors.

Objective: To synthesize Methyl 6-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2-naphthoate.

Materials:

-

This compound (1.0 eq.)

-

4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq.)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.)

-

Potassium Carbonate (K₂CO₃) (3.0 eq.)

-

1,4-Dioxane

-

Water

-

Ethyl Acetate

-

Brine

Procedure:

-

To a flame-dried round-bottom flask, add this compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst, [Pd(PPh₃)₄], to the flask.

-

Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer. Wash with water, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product.

-

Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Therapeutic Targets and Drug Design Strategies

The molecular scaffolds synthesized from this compound are well-suited to target several important classes of proteins implicated in disease.

Protein Kinase Inhibitors

Strategy: Many ATP-competitive kinase inhibitors feature a planar heterocyclic system that hydrogen bonds with the "hinge" region of the kinase, and an adjacent hydrophobic group that occupies the "back pocket". Coupling the title boronic acid with a suitable heterocyclic halide (e.g., pyrimidine, purine, pyrazole) could generate potent kinase inhibitors. The naphthalene moiety is ideally sized to fit into the hydrophobic back pocket, while the ester group (or its hydrolyzed acid form) could be oriented towards the solvent-exposed region to improve solubility or form additional interactions.

Nuclear Receptor Modulators

Strategy: Nuclear receptors (e.g., estrogen receptor, androgen receptor) possess a hydrophobic ligand-binding domain that accommodates planar, aromatic molecules. The rigid naphthalene core can serve as a scaffold to mimic endogenous steroidal ligands. The ester/acid group can be crucial for establishing a key interaction with polar residues at the end of the binding pocket, determining agonist versus antagonist activity.

Enzyme Inhibitors (Post-Hydrolysis Strategy)

Strategy: For enzymes whose mechanism involves binding a carboxylate-containing substrate (e.g., lactate dehydrogenase, certain proteases), the pro-drug approach is highly attractive.[1] The ester-containing compound can enter the cell, where intracellular esterases convert it to the active carboxylic acid inhibitor. This acid can then form a critical ionic bond with a catalytic arginine or lysine residue in the enzyme's active site, leading to potent inhibition.

Conceptual Pathway: From Building Block to Bioactive Molecule